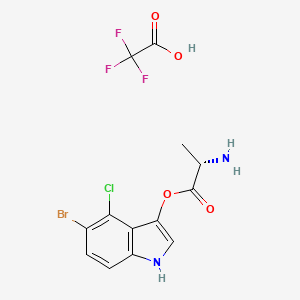

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate

Übersicht

Beschreibung

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is a complex organic compound that features a unique combination of halogenated indole and trifluoroacetate moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of indole derivatives followed by esterification and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine (C5) and chlorine (C4) atoms on the indole ring are susceptible to nucleophilic substitution under specific conditions.

Mechanistic Notes :

-

Bromine’s larger atomic radius makes it a better leaving group than chlorine under basic conditions.

-

Steric hindrance from the indole ring may slow substitution rates compared to simpler aromatic systems.

Ester Hydrolysis

The alanine-derived ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Structural Implications :

-

The trifluoroacetate counterion may act as a proton source in acidic conditions.

-

Hydrolysis could modify bioavailability and interaction with biological targets.

Electrophilic Aromatic Substitution (EAS)

The indole ring’s electron-rich nature allows limited EAS, though bromine and chlorine are deactivating groups.

| Electrophile | Position | Conditions | Product |

|---|---|---|---|

| Nitronium ion | C6/C7 | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted indole derivative |

| Sulfur trioxide | C2 | Fuming H₂SO₄, heat | Sulfonated indole compound |

Reactivity Limitations :

-

Bromine and chlorine at C4/C5 direct incoming electrophiles to C6/C7 via resonance deactivation.

-

Steric hindrance from substituents may reduce reaction yields.

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) group participates in acid-base reactions.

Functional Impact :

-

TFA enhances solubility in organic solvents but may complicate purification in aqueous systems.

Redox Reactions

The indole ring and halogen substituents may undergo reduction or oxidation.

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction (Br/Cl) | H₂/Pd-C, ethanol | Dehalogenated indole derivative |

| Oxidation (indole) | KMnO₄, acidic conditions | Ring-opening to form quinoline derivative |

Notes :

-

Bromine is more readily reduced than chlorine due to weaker C-Br bond strength.

Biological Catalysis

Enzymatic interactions may facilitate specific transformations:

| Enzyme Class | Reaction | Biological Relevance |

|---|---|---|

| Hydrolases | Ester cleavage | Prodrug activation |

| Oxidoreductases | Indole ring oxidation | Metabolic detoxification pathways |

Key Challenges in Reaction Studies

-

Steric Hindrance : Bulky substituents on the indole ring limit access to reactive sites.

-

Solubility : The TFA group improves solubility in polar solvents but complicates aqueous-phase reactions.

-

Stability : Halogenated indoles may degrade under prolonged exposure to light or heat.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate may exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects against a range of pathogens. Preliminary studies suggest that this compound could also possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Potential Anticancer Activity

The structural features of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate suggest potential anticancer properties. Compounds with similar indole structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Bioassays and Efficacy Testing

To fully understand the pharmacological properties of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate, comprehensive bioassays are necessary. These tests evaluate the compound's efficacy and safety profile through various methods such as:

- Cell Viability Assays : To assess cytotoxicity.

- Microbial Inhibition Tests : To evaluate antimicrobial effectiveness.

Such studies will help elucidate the compound's mechanism of action and potential therapeutic uses.

Interaction Studies

Understanding how (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate interacts with biological macromolecules is crucial for its application in drug development. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities with target proteins.

- Spectroscopy Methods : To analyze interactions with nucleic acids.

These studies can provide insights into the compound's therapeutic mechanisms and guide further development .

Wirkmechanismus

The mechanism of action of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated indole moiety allows it to bind to active sites and modulate biological activities. The trifluoroacetate group enhances its stability and bioavailability, making it an effective agent in various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-4-chloro-1H-indole: A simpler analog without the ester and trifluoroacetate groups.

2-Aminopropanoate derivatives: Compounds with similar amino acid structures but lacking the indole moiety.

Trifluoroacetate esters: Esters containing the trifluoroacetate group but with different core structures.

Uniqueness

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is unique due to its combination of halogenated indole and trifluoroacetate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 431.59 g/mol. Its structure combines halogenated indole and trifluoroacetate moieties, which contribute to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogenated indole moiety allows for effective binding to active sites on proteins, potentially modulating their activity. The trifluoroacetate group enhances the compound's stability and bioavailability, making it suitable for use in biochemical assays .

Anticancer Properties

Research indicates that compounds similar to (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate have shown promise in anticancer applications. For instance, indole derivatives are known to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Specific studies have demonstrated that related indole compounds can target the colchicine site on tubulin, leading to effective antitumor activities .

Enzyme Inhibition

The compound acts as a probe in enzyme activity studies. Its ability to bind to specific enzymes allows researchers to investigate biochemical pathways and enzyme kinetics. This feature is particularly useful in drug discovery processes where understanding enzyme interactions is crucial for developing new therapeutics .

Case Studies

- Antitumor Activity : A study explored the effects of related indole derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis through mitochondrial pathways .

- Enzyme Interaction Studies : In vitro studies have shown that (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-1H-indole | Lacks ester and trifluoroacetate groups | Limited bioactivity compared to the target compound |

| Trifluoroacetate esters | Contains trifluoroacetate but different core structures | Varies widely; some show significant biological activity |

| Indole derivatives | Varies; often includes additional functional groups | Known for anticancer properties |

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) (2S)-2-aminopropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2O2.C2HF3O2/c1-5(14)11(16)17-8-4-15-7-3-2-6(12)10(13)9(7)8;3-2(4,5)1(6)7/h2-5,15H,14H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDTVRRPODUHAV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647364 | |

| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207725-18-6 | |

| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.